1-ethyl-1H-pyrazole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a thiol group (-SH) at the 4-position and an ethyl group at the 1-position makes this compound unique. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-ethyl-1H-pyrazole-4-thiol can be synthesized through several methodsFor instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 1-ethyl-3,5-dimethylpyrazole, which can then be converted to this compound through thiolation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and solvent-free conditions, green solvents, and heterogeneous catalysts are some of the modern approaches to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-ethyl-1H-pyrazole-4-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Wirkmechanismus
The mechanism of action of 1-ethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-1H-pyrazole-4-thiol
- 1-phenyl-1H-pyrazole-4-thiol
- 1-ethyl-1H-pyrazole-3-thiol
Uniqueness
1-ethyl-1H-pyrazole-4-thiol is unique due to the presence of both an ethyl group and a thiol group at specific positions on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C5H8N2S |
---|---|
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
1-ethylpyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 |
InChI-Schlüssel |
WCKWQFQQRPDQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.